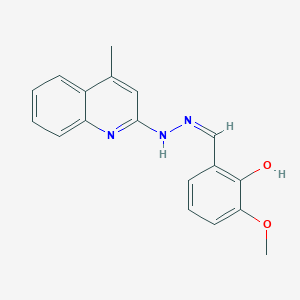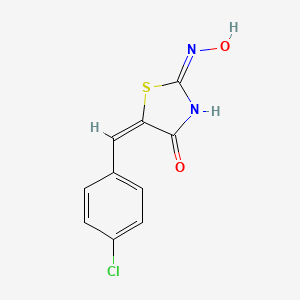
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MMQH, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MMQH is a hydrazone derivative of 2-hydroxy-3-methoxybenzaldehyde and 4-methyl-2-quinolinecarboxaldehyde. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood. However, it is thought to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to activate the caspase cascade, which is involved in the regulation of apoptosis. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments is its potential therapeutic properties. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, which make it a promising candidate for further research. However, a limitation of using 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments is its potential toxicity. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical applications.
未来方向
There are several future directions for research on 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, studies are needed to investigate the safety and toxicity of 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in vivo.
合成方法
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized by reacting 2-hydroxy-3-methoxybenzaldehyde with 4-methyl-2-quinolinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, followed by recrystallization to obtain the pure product.
科学研究应用
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has demonstrated antioxidant activity by scavenging free radicals and protecting against oxidative damage.
属性
IUPAC Name |
2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-10-17(20-15-8-4-3-7-14(12)15)21-19-11-13-6-5-9-16(23-2)18(13)22/h3-11,22H,1-2H3,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCDADFQEWFACU-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5964735.png)
![7-(2-cyclohexylethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964743.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5964755.png)
![6-(2,5-dichlorophenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5964766.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964784.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5964789.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5964790.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5964797.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)
![2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5964822.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)